molecular formula C9H10N2O B14845741 2-Amino-7,8-dihydroquinolin-6(5H)-one

2-Amino-7,8-dihydroquinolin-6(5H)-one

Cat. No.: B14845741
M. Wt: 162.19 g/mol
InChI Key: OHPULIWQEVPDSU-UHFFFAOYSA-N
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Description

2-Amino-7,8-dihydroquinolin-6(5H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an amino group at the 2-position and a ketone group at the 6-position, making it a versatile intermediate in various chemical reactions.

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

2-amino-7,8-dihydro-5H-quinolin-6-one

InChI

InChI=1S/C9H10N2O/c10-9-4-1-6-5-7(12)2-3-8(6)11-9/h1,4H,2-3,5H2,(H2,10,11)

InChI Key

OHPULIWQEVPDSU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=CC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7,8-dihydroquinolin-6(5H)-one typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which involves the condensation of isatin with aniline derivatives under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinoline core.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts and solvents are often optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7,8-dihydroquinolin-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinolines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Nitrosoquinoline and nitroquinoline derivatives.

    Reduction: Alcohol derivatives of quinoline.

    Substitution: Various substituted quinolines depending on the reagents used.

Scientific Research Applications

2-Amino-7,8-dihydroquinolin-6(5H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: Quinoline derivatives are investigated for their potential as antimalarial, antibacterial, and anticancer agents.

    Industry: It is used in the development of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-7,8-dihydroquinolin-6(5H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    2-Aminoquinoline: Lacks the ketone group at the 6-position.

    6-Hydroxyquinoline: Contains a hydroxyl group instead of an amino group.

Uniqueness

2-Amino-7,8-dihydroquinolin-6(5H)-one is unique due to the presence of both an amino group and a ketone group, which allows for diverse chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in various synthetic pathways.

Q & A

Basic: What are the common synthetic routes for 2-Amino-7,8-dihydroquinolin-6(5H)-one and its derivatives?

Answer:
The compound and its derivatives are typically synthesized via multi-step reactions involving cyclization and functionalization. For example:

  • Cyclocondensation : Reacting substituted amines with carbonyl precursors under acidic or basic conditions to form the dihydroquinoline core .
  • Substitution Reactions : Introducing amino or hydroxyl groups via nucleophilic substitution or catalytic coupling (e.g., palladium-catalyzed Buchwald-Hartwig amination) .
  • Solid-Phase Synthesis : Polymer-supported methods improve purity and reduce purification steps, as demonstrated in the synthesis of structurally related pteridinones .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies proton environments and confirms regiochemistry of substituents (e.g., distinguishing between 7,8-dihydro and fully aromatic quinoline derivatives) .
  • X-ray Crystallography : Resolves 3D conformation, hydrogen-bonding networks, and tautomeric states, essential for structure-based drug design .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for derivatives with complex substituents .

Advanced: How can reaction conditions be optimized to improve yields of substituted derivatives?

Answer:
Key strategies include:

  • Catalyst Screening : Use Pd(dba)₂/BINAP systems for coupling reactions, which enhance regioselectivity and reduce byproducts (e.g., yields improved to 64–80% in palladium-mediated aminations) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates in cyclization steps .
  • Temperature Control : Lowering reaction temperatures (e.g., 0–25°C) minimizes decomposition of thermally labile intermediates .

Advanced: How should structure-activity relationship (SAR) studies be designed to evaluate antiproliferative activity?

Answer:

  • Substituent Variation : Systematically modify substituents at positions 2, 6, and 7 to assess their impact on bioactivity. For example, bulky groups at position 2 enhance kinase inhibition .
  • Biological Assays : Use standardized cell lines (e.g., MCF-7 for breast cancer) and dose-response curves (0.2 nM–2 µM range) to quantify IC₅₀ values .
  • Computational Docking : Pair experimental data with molecular docking to identify binding interactions (e.g., Polo-like kinase inhibition via hydrophobic pocket occupancy) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or methodological discrepancies (e.g., variations in cell culture conditions or assay protocols) .
  • Replication Studies : Reproduce key experiments with standardized protocols (e.g., identical ATP concentrations in kinase assays) .
  • Cross-Validation : Validate findings using orthogonal methods (e.g., confirm antiproliferative activity via both MTT and clonogenic assays) .

Advanced: What computational strategies are effective for designing derivatives with enhanced target selectivity?

Answer:

  • 3D-QSAR Modeling : Develop pharmacophore models to prioritize substituents that maximize electrostatic and van der Waals interactions with target proteins (e.g., JAK3 inhibitors) .
  • MM/GBSA Calculations : Estimate binding free energies to rank derivatives; compounds with ΔG < −40 kcal/mol often exhibit superior affinity .
  • ADMET Prediction : Use tools like SwissADME to filter compounds with poor solubility (LogS > −4) or hepatotoxicity risks early in the design phase .

Basic: What are the key considerations for ensuring compound stability during storage?

Answer:

  • Temperature : Store at −20°C in amber vials to prevent photodegradation .
  • Moisture Control : Use desiccants in sealed containers, as the compound’s lactam group is prone to hydrolysis .
  • Purity Monitoring : Regularly assess stability via HPLC (e.g., >95% purity threshold for biological assays) .

Advanced: How can transition metal complexes of this compound be synthesized and characterized?

Answer:

  • Coordination Chemistry : React the compound with transition metals (e.g., Pt(II) or Ru(II)) in anhydrous DMSO under inert atmospheres to form stable complexes .
  • Spectroscopic Analysis : Use UV-Vis (ligand-to-metal charge transfer bands) and EPR (for paramagnetic metals) to confirm complexation .
  • X-ray Diffraction : Resolve metal-ligand bond lengths and coordination geometry, critical for catalytic or therapeutic applications .

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